![molecular formula C14H9N3O3S B2907135 (Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide CAS No. 708291-16-1](/img/structure/B2907135.png)
(Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide
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Overview
Description
(Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide, also known as NITD-008, is a chemical compound that has gained attention in the scientific community due to its potential as an antiviral agent.
Mechanism of Action
Target of Action
Similar compounds, such as chalcones, have been shown to exhibit a wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer agents .
Mode of Action
The biological action of similar compounds, such as chalcones, is thought to be due to the conjugation of the double bond with the carbonyl group .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, leading to their wide range of biological activities .
Result of Action
Similar compounds have been shown to have cytotoxic effects against certain cancer cell lines .
Advantages and Limitations for Lab Experiments
One advantage of (Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide is its broad-spectrum antiviral activity, making it a potential candidate for the treatment of multiple viral infections. However, one limitation is its low solubility, which can make it difficult to administer in vivo.
Future Directions
Future research on (Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide could focus on improving its solubility and bioavailability, as well as exploring its potential as a treatment for other viral infections. Additionally, studies could investigate the use of (Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide in combination with other antiviral agents to enhance its effectiveness.
Synthesis Methods
The synthesis of (Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide involves a multi-step process that includes the reaction of furan-3-carbaldehyde and 4-nitrobenzaldehyde with ethyl cyanoacetate to yield the intermediate compound. This intermediate is then reacted with thiosemicarbazide to form the final product, (Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide.
Scientific Research Applications
(Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide has been extensively studied for its potential as an antiviral agent against a variety of viruses, including dengue virus, yellow fever virus, and hepatitis C virus. In vitro studies have shown that (Z)-2-cyano-3-(2-(4-nitrophenyl)furan-3-yl)prop-2-enethioamide inhibits viral replication by targeting the viral RNA-dependent RNA polymerase.
properties
IUPAC Name |
(Z)-2-cyano-3-[2-(4-nitrophenyl)furan-3-yl]prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c15-8-11(14(16)21)7-10-5-6-20-13(10)9-1-3-12(4-2-9)17(18)19/h1-7H,(H2,16,21)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLBREYDUATPHP-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CO2)C=C(C#N)C(=S)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=CO2)/C=C(/C#N)\C(=S)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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